molecular formula C15H13NO B572316 (5-Phenyl-1H-indol-7-YL)methanol CAS No. 1253792-63-0

(5-Phenyl-1H-indol-7-YL)methanol

Cat. No.: B572316
CAS No.: 1253792-63-0
M. Wt: 223.275
InChI Key: QHCOQKSIQMJVDM-UHFFFAOYSA-N
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Description

(5-Phenyl-1H-indol-7-YL)methanol is a chemical compound with the molecular formula C15H13NO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound features a phenyl group attached to the fifth position of the indole ring and a methanol group at the seventh position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by (5-Phenyl-1H-indol-7-YL)methanol and their downstream effects would depend on the compound’s specific targets and mode of action.

Result of Action

Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its specific targets, mode of action, and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1H-indol-7-YL)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and benzaldehyde.

    Condensation Reaction: The indole undergoes a condensation reaction with benzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1H-indol-7-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenyl and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(5-Phenyl-1H-indol-7-YL)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with a methanol group, known for its anticancer properties.

    5-Phenylindole: Lacks the methanol group but shares the phenyl substitution on the indole ring.

Uniqueness

(5-Phenyl-1H-indol-7-YL)methanol is unique due to the presence of both the phenyl and methanol groups, which confer distinct chemical reactivity and potential biological activities compared to other indole derivatives .

Properties

IUPAC Name

(5-phenyl-1H-indol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-10-14-9-13(11-4-2-1-3-5-11)8-12-6-7-16-15(12)14/h1-9,16-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCOQKSIQMJVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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